molecular formula C12H19N B2596125 3,3-Dimethyl-1-phenylbutan-1-amine CAS No. 727964-91-2

3,3-Dimethyl-1-phenylbutan-1-amine

Cat. No.: B2596125
CAS No.: 727964-91-2
M. Wt: 177.291
InChI Key: XWNKOGFRWAPVGE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-1-amine is an organic compound with the molecular formula C12H19N. It is a biochemical used primarily in proteomics research . The compound is characterized by a phenyl group attached to a butan-1-amine backbone, with two methyl groups at the third carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine typically involves the alkylation of phenylacetonitrile with isobutyl bromide, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-phenylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Scientific Research Applications

3,3-Dimethyl-1-phenylbutan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets are not extensively detailed in the literature, but it is known to influence biochemical processes through its amine group and phenyl ring interactions .

Comparison with Similar Compounds

    3,3-Dimethyl-1-phenylbutan-2-amine: Similar structure but with the amine group at the second carbon position.

    3-Methyl-3-phenylbutan-1-amine: Similar structure with one less methyl group at the third carbon position.

Uniqueness: 3,3-Dimethyl-1-phenylbutan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of two methyl groups at the third carbon position provides steric hindrance, affecting its binding affinity and selectivity compared to similar compounds .

Biological Activity

3,3-Dimethyl-1-phenylbutan-1-amine (often referred to as 3,3-DMPBA) is a chemical compound with the molecular formula C12_{12}H19_{19}N. It has gained attention in various scientific fields due to its potential biological activities and applications in research. This article delves into the biological activity of 3,3-DMPBA, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The structure of 3,3-DMPBA consists of a butane chain with two methyl groups at the 3-position and an amine group at the 1-position, attached to a phenyl ring. Its hydrochloride form enhances stability and solubility in aqueous solutions. The IUPAC name for this compound is this compound; hydrochloride.

Molecular Characteristics

PropertyValue
Molecular FormulaC12_{12}H19_{19}N·HCl
Molecular Weight213.747 g/mol
SMILES NotationCl.CC(C)(C)CC(N)c1ccccc1

The biological activity of 3,3-DMPBA is primarily attributed to its interaction with various biological targets. It may act on neurotransmitter systems due to its amine group, which can influence mood and cognitive functions. Preliminary studies suggest that it may exhibit stimulant properties similar to other amines.

Potential Therapeutic Applications

Research indicates that 3,3-DMPBA could have several potential applications:

  • Stimulant Effects : Similar compounds have been studied for their stimulant effects on the central nervous system.
  • Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Study on Stimulant Properties

In a study examining the effects of various amines on cognitive performance, compounds structurally related to 3,3-DMPBA were found to enhance focus and reduce fatigue in animal models. This suggests that 3,3-DMPBA could have similar effects and warrants further exploration in human trials.

Antimicrobial Research

A recent investigation highlighted the antimicrobial potential of 3,3-DMPBA against specific bacterial strains. The compound demonstrated significant inhibition of growth against Gram-positive bacteria at concentrations above 0.5%, indicating its potential as an antimicrobial agent.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 3,3-DMPBA's biological activity, a comparative analysis with structurally similar compounds is useful.

CompoundAntimicrobial ActivityStimulant Effects
This compoundModerateYes
AmphetamineHighYes
MethylphenidateModerateYes

Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNKOGFRWAPVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727964-91-2
Record name 3,3-dimethyl-1-phenylbutan-1-amine
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